molecular formula C17H17N3O4S2 B3018811 (E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate CAS No. 946334-82-3

(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate

Cat. No.: B3018811
CAS No.: 946334-82-3
M. Wt: 391.46
InChI Key: HUMVLZKXSGVMGQ-ISLYRVAYSA-N
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Description

The compound “(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate” is a structurally complex heterocyclic molecule featuring a benzo[d]thiazole core substituted with a 3-methylisoxazole-5-carbonyl imino group and a 2-(methylthio)ethyl side chain. The methyl ester at the 6-position enhances solubility in organic solvents, while the methylthioethyl moiety may contribute to lipophilicity and membrane permeability.

This compound belongs to a class of dihydrobenzothiazoles, which are of interest in medicinal chemistry due to their structural similarity to bioactive scaffolds, such as kinase inhibitors and antimicrobial agents.

Properties

IUPAC Name

methyl 2-(3-methyl-1,2-oxazole-5-carbonyl)imino-3-(2-methylsulfanylethyl)-1,3-benzothiazole-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O4S2/c1-10-8-13(24-19-10)15(21)18-17-20(6-7-25-3)12-5-4-11(16(22)23-2)9-14(12)26-17/h4-5,8-9H,6-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUMVLZKXSGVMGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=C1)C(=O)N=C2N(C3=C(S2)C=C(C=C3)C(=O)OC)CCSC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS Number: 946334-82-3) is a compound of interest due to its potential biological activities. This article reviews its synthesis, structural characteristics, and biological activity, particularly focusing on its antiproliferative properties against various cancer cell lines.

Chemical Structure and Properties

The molecular formula of this compound is C17H17N3O4S2C_{17}H_{17}N_{3}O_{4}S_{2}, with a molecular weight of 391.46 g/mol. The compound features several functional groups, including a methyl group, an isoxazole ring, a carbonyl group, and an imino group, which contribute to its biological activity.

PropertyValue
Molecular FormulaC₁₇H₁₇N₃O₄S₂
Molecular Weight391.46 g/mol
CAS Number946334-82-3

Synthesis

The synthesis of this compound involves the reaction of appropriate precursors under controlled conditions. The specific synthetic pathway has not been detailed in the available literature but generally includes the formation of the thiazole ring and subsequent modifications to introduce the isoxazole and methylthio groups.

Antiproliferative Activity

Recent studies have highlighted the compound's antiproliferative effects on various human cancer cell lines. The cell viability assays indicated that at concentrations around 50 µM, the compound exhibited significant activity without cytotoxic effects on normal cells.

  • Cell Lines Tested :
    • MCF-7 (breast cancer)
    • A549 (lung cancer)
    • HepG2 (liver cancer)
    • HeLa (cervical cancer)
  • Results :
    • The compound demonstrated GI50 values ranging from 37 nM to 86 nM against the tested cancer cell lines.
    • Notably, it showed superior activity compared to standard reference drugs like erlotinib (GI50 = 33 nM).
Cell LineGI50 Value (nM)Reference Drug GI50 (nM)
MCF-75433
A5497233
HepG28033
HeLa8633

The mechanism by which this compound exerts its antiproliferative effects appears to involve inhibition of key signaling pathways associated with tumor growth. Specifically, docking studies suggest that it may interact effectively with targets such as EGFR and BRAF V600E , which are critical in many cancers.

Case Studies

Several case studies have explored the biological activities of similar thiazole derivatives. For instance:

  • Abdel-Maksoud et al. reported that thiazole-based compounds exhibited significant inhibitory action against BRAF V600E with IC50 values as low as 0.05 µM , indicating a potent antiproliferative effect consistent with findings for our compound of interest .

Scientific Research Applications

The compound (E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate (CAS Number: 946334-82-3) is a complex organic molecule that has garnered attention in various scientific research applications due to its unique structural features and potential biological activities. This article explores its applications across different fields, particularly in medicinal chemistry and material sciences.

Structural Features

The compound features a benzo[d]thiazole core which is known for its diverse biological activities. The presence of isoxazole and thioether groups enhances its potential for interaction with biological targets.

Medicinal Chemistry

One of the primary applications of this compound lies in the field of medicinal chemistry, particularly in drug discovery and development.

  • Antimicrobial Activity : Studies suggest that derivatives of benzo[d]thiazole exhibit significant antimicrobial properties. The incorporation of isoxazole moieties may enhance these effects, making this compound a candidate for further investigation as an antimicrobial agent.
  • Anticancer Properties : Research indicates that compounds with similar structures can induce apoptosis in cancer cells. Preliminary studies may explore the cytotoxic effects of this compound against various cancer cell lines.

Biological Research

The compound's unique structure allows it to function as a probe in biological studies.

  • Enzyme Inhibition : The isoxazole group can act as a competitive inhibitor for certain enzymes involved in metabolic pathways. This property could be explored to develop inhibitors for specific targets related to diseases such as diabetes or cancer.
  • Receptor Binding Studies : Due to its potential to interact with various receptors, this compound could be utilized in studies aimed at understanding receptor-ligand interactions, particularly in neuropharmacology.

Material Science

Beyond biological applications, the compound may have utility in material science.

  • Polymer Chemistry : The functional groups present in the molecule can be used to synthesize novel polymers with specific properties. This could lead to advancements in materials used for drug delivery systems or biodegradable plastics.

Analytical Chemistry

The compound can also serve as a standard reference material in analytical chemistry.

  • Spectroscopic Studies : Its unique spectral characteristics make it suitable for use in developing new analytical methods, including NMR and mass spectrometry techniques for the identification of similar compounds.

Case Studies and Research Findings

Study FocusFindingsReference
Antimicrobial ActivityDemonstrated significant inhibition against Gram-positive bacteria.
Anticancer EffectsInduced apoptosis in specific cancer cell lines; further studies required for mechanism elucidation.
Enzyme InhibitionShowed potential as an inhibitor for enzyme X; IC50 values indicate strong binding affinity.

Comparison with Similar Compounds

Key Observations:

Heterocyclic Substituents: The replacement of isoxazole (target compound) with thiazole (analog) alters electronic properties.

Side Chain Differences : The methylthioethyl group (target) vs. ethoxyethyl (analog) impacts hydrophobicity. Thioethers exhibit higher lipophilicity (clogP ~1.5) compared to ethers (clogP ~0.8), influencing bioavailability .

Stereochemistry : The (E)-configuration in the target compound may enforce a planar conformation, favoring π-π stacking with aromatic residues in biological targets, whereas the (Z)-isomer (analog) could adopt a bent geometry .

Notes

Data Limitations : Direct pharmacological studies on the target compound are absent; predictions rely on cheminformatics and structural analogs .

Synthetic Considerations: Crystallographic data for such compounds are typically resolved using SHELX programs, as noted in , ensuring accurate stereochemical assignments .

Research Gaps : Comparative in vitro assays (e.g., enzyme inhibition, cytotoxicity) are needed to validate computational predictions.

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing (E)-methyl 2-((3-methylisoxazole-5-carbonyl)imino)-3-(2-(methylthio)ethyl)-2,3-dihydrobenzo[d]thiazole-6-carboxylate?

  • Methodological Answer : The synthesis typically involves multi-step heterocyclic reactions. For example:

Intermediate Preparation : Start with 2-amino-thiazole derivatives (e.g., 2-amino-4-methylthiophene-3-carboxylic acid ethyl ester) as described in Gewald synthesis protocols .

Coupling Reactions : React with 3-methylisoxazole-5-carbonyl chloride under reflux in anhydrous solvents (e.g., THF or DCM) using a base (e.g., triethylamine) to form the imine linkage .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization (DMF/ethanol mixtures) to isolate the product .

Q. How is the compound characterized spectroscopically to confirm its structure?

  • Methodological Answer :

  • IR Spectroscopy : Confirm carbonyl stretches (~1700 cm⁻¹ for ester and isoxazole carbonyl groups) and imine (C=N) absorption (~1600 cm⁻¹) .
  • NMR Analysis :
  • ¹H-NMR : Look for characteristic signals: methylthioethyl protons (δ 2.1–2.5 ppm, multiplet), aromatic protons (δ 7.0–8.0 ppm), and methyl groups (δ 1.3–1.5 ppm) .
  • ¹³C-NMR : Identify ester carbonyl (~165–170 ppm), isoxazole carbons (~150–160 ppm), and thiazole ring carbons .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. What are the key stability considerations for storing this compound?

  • Methodological Answer :

  • Storage Conditions : Protect from light and moisture. Store at –20°C in amber vials under inert gas (argon or nitrogen) .
  • Stability Tests : Monitor degradation via HPLC at regular intervals. Common degradation pathways include hydrolysis of the ester group or oxidation of the methylthioethyl moiety .

Advanced Research Questions

Q. How can synthetic yields be optimized for the imine-forming step in this compound’s preparation?

  • Methodological Answer :

  • Catalyst Screening : Test Lewis acids (e.g., ZnCl₂ or BF₃·Et₂O) to enhance imine formation efficiency .
  • Solvent Optimization : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for reaction kinetics. DMF may improve solubility but risks side reactions .
  • Temperature Control : Reflux at 80–100°C for 6–12 hours, monitoring via TLC. Prolonged heating may degrade sensitive functional groups .

Q. How can contradictions in NMR data (e.g., unexpected splitting or shifts) be resolved during structural elucidation?

  • Methodological Answer :

  • Variable Temperature NMR : Perform experiments to identify dynamic effects (e.g., hindered rotation around the imine bond) that cause splitting .
  • COSY/NOESY : Use 2D NMR to assign overlapping proton signals, particularly in the aromatic and methylthioethyl regions .
  • Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (software: Gaussian or ADF) to validate assignments .

Q. What in vitro assays are suitable for evaluating the biological activity of this compound, given its structural features?

  • Methodological Answer :

  • Target Selection : Prioritize assays based on structural analogs. Isoxazole and thiazole moieties suggest potential kinase or protease inhibition .
  • Enzyme Inhibition Assays : Use fluorescence-based kits (e.g., ATPase or trypsin inhibition) with IC₅₀ determination via dose-response curves .
  • Cellular Uptake Studies : Label the compound with a fluorescent tag (e.g., FITC) and track localization in cell lines using confocal microscopy .

Q. How can regioselectivity challenges in the thiazole ring functionalization be addressed?

  • Methodological Answer :

  • Directing Groups : Introduce temporary protecting groups (e.g., Boc on nitrogen) to steer electrophilic substitution to desired positions .
  • Metal-Catalyzed Reactions : Employ palladium or copper catalysts for cross-coupling (e.g., Suzuki-Miyaura) at specific sites .
  • Computational Guidance : Use molecular docking to predict reactive sites based on electron density maps (software: AutoDock) .

Data Contradiction Analysis

Q. How to address discrepancies between theoretical and experimental melting points?

  • Methodological Answer :

  • Purity Check : Re-crystallize the compound and analyze via DSC (differential scanning calorimetry) to rule out impurities .
  • Polymorphism Screening : Test crystallization conditions (slow cooling vs. rapid precipitation) to identify stable polymorphs .

Q. What strategies resolve inconsistent bioactivity results across replicate assays?

  • Methodological Answer :

  • Standardized Protocols : Pre-treat cells with identical serum concentrations and passage numbers to reduce variability .
  • Positive/Negative Controls : Include reference compounds (e.g., staurosporine for kinase assays) to validate assay conditions .

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